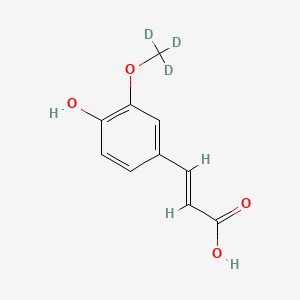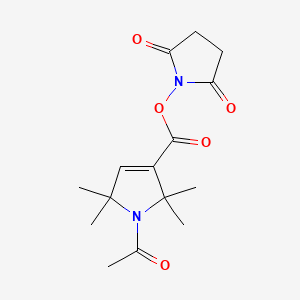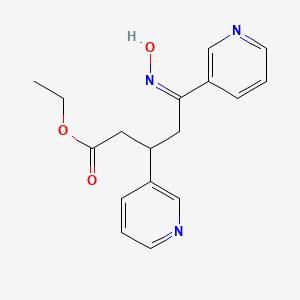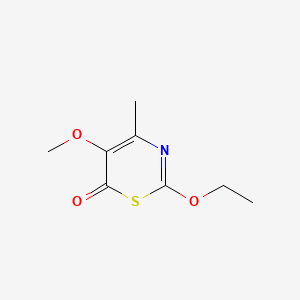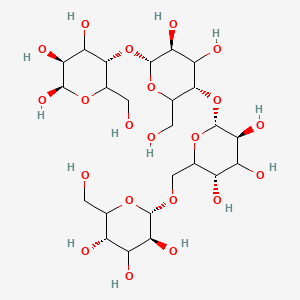
6-alpha-D-Glucopyranosyl maltotriose
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Alpha-D-Glucopyranosyl Maltotriose is a type of carbohydrate that falls under the category of oligosaccharides and polysaccharides . It has a molecular formula of C24 H42 O21 and a molecular weight of 666.58 .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C24 H42 O21 . There is also a stable isotope labelled version of this compound with a molecular formula of C1813C6H42O21 and a molecular weight of 672.53 .Applications De Recherche Scientifique
Comparative Study on Alpha-Glucans
A comparative study on small linear and branched alpha-glucans, including maltotriose and its derivatives, revealed their flexible molecular structures and the ability to form compact conformations. This flexibility and compactness are significant for understanding the interactions and potential applications of these molecules in various fields (Motawia et al., 2005).
Synthesis of Branched Nonasaccharide
Research into the synthesis of branched nonasaccharides, using maltotriose as a starting material, has shortened multi-step syntheses significantly. This efficiency in synthesis opens up new possibilities for creating complex carbohydrates for research and potential therapeutic applications (Damager et al., 2002).
Investigation of Starch Synthase II
The chemical synthesis of methyl 6'-alpha-maltosyl-alpha-maltotrioside and its use in investigating the action of starch synthase II highlight the importance of understanding the enzymatic processes involved in starch synthesis. Such studies are crucial for advancing our knowledge of plant biology and could inform crop improvement strategies (Damager et al., 2003).
Trehalose and Oligosaccharides in Biosynthesis
Research on trehalose and structurally related oligosaccharides in the biosynthesis and transfer of mycolic acids in Corynebacterineae has revealed the essential role of these compounds in bacterial physiology. This understanding could lead to new approaches in targeting bacterial infections (Tropis et al., 2005).
PET Imaging of Bacterial Infection
The synthesis of 6''-[18 F]fluoromaltotriose for positron emission tomography (PET) imaging of bacterial infection represents a novel application in medical diagnostics. This tracer targets the maltodextrin transporter in bacteria, providing a means to differentiate bacterial infections from inflammation (Gabr et al., 2020).
Mécanisme D'action
Target of Action
The primary target of 6-alpha-D-Glucopyranosyl maltotriose is the enzyme β-amylase . This enzyme plays a crucial role in starch degradation, hydrolyzing α,1-4 glycosidic linkages in starch and related polysaccharides .
Mode of Action
This compound interacts with β-amylase, which requires a minimum chain length of four glycosyl residues for its action . The enzyme hydrolyzes the α,1-4 glycosidic linkages, resulting in the production of maltose and a small amount of maltotriose .
Biochemical Pathways
The action of this compound affects the starch degradation pathway. The compound is a substrate for glucoamylases and is derived from pullulan using pullulanase . The degradation of linear glucan chains by β-amylase results in maltose and a small amount of maltotriose, which is too short to be hydrolyzed by β-amylases .
Pharmacokinetics
The compound’s interaction with β-amylase and its role in the starch degradation pathway suggest that it may be metabolized into simpler sugars such as maltose and maltotriose .
Result of Action
The action of this compound results in the production of maltose and a small amount of maltotriose through the action of β-amylase . These simpler sugars can then be further metabolized to provide energy.
Action Environment
The action of this compound and its efficacy may be influenced by various environmental factors. For instance, the activity of β-amylase, the enzyme that interacts with this compound, is regulated by various environmental stimuli including stress of drought, cold, and heat . Therefore, these environmental factors could potentially influence the action of this compound.
Propriétés
IUPAC Name |
(2S,3S,5S)-2-[[(3S,5S,6R)-6-[(3S,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(3S,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5?,6?,7?,8?,9-,10-,11?,12?,13?,14?,15+,16+,17+,18+,19-,20-,21-,22+,23-,24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPBCRLIOSBQLHS-ISMMZKDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(C1[C@H](C([C@@H]([C@H](O1)OCC2[C@H](C([C@@H]([C@H](O2)O[C@@H]3C(O[C@@H]([C@H](C3O)O)O[C@@H]4C(O[C@H]([C@H](C4O)O)O)CO)CO)O)O)O)O)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H42O21 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90676152 |
Source


|
| Record name | alpha-D-threo-Hexopyranosyl-(1->6)-alpha-D-threo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
666.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
34336-93-1 |
Source


|
| Record name | alpha-D-threo-Hexopyranosyl-(1->6)-alpha-D-threo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90676152 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)
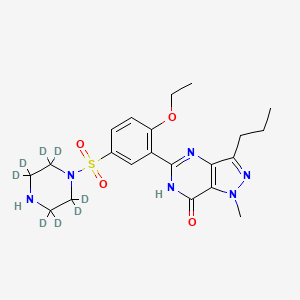

![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)

![[6-(Hydroxymethyl)-5-methylpyrazin-2-yl]methanol](/img/structure/B562598.png)
